Chmfl-kit-033 is a novel compound identified as a potent and selective inhibitor of the c-KIT T670I mutant, which is particularly relevant in the treatment of gastrointestinal stromal tumors (GISTs). This compound has demonstrated significant efficacy, with an IC50 value of 0.045 μM against the c-KIT T670I mutant, making it a promising candidate for therapeutic applications in oncology .
Chmfl-kit-033 was developed through a fragment hybrid approach, starting from axitinib, and has been designed to selectively target the c-KIT T670I mutant while maintaining reduced activity against the wild-type c-KIT. This selectivity is crucial due to the role of wild-type c-KIT in various physiological functions, including hematopoiesis .
Chmfl-kit-033 is classified as a small molecule kinase inhibitor, specifically targeting receptor tyrosine kinases. It falls under the category of type II inhibitors, which bind to the inactive form of kinases, thereby preventing their activation and subsequent downstream signaling pathways that promote tumor growth .
The synthesis of Chmfl-kit-033 involves several key steps that combine pharmacophore fragments to create a novel inhibitor. The primary synthetic route includes the formation of (E)-N1-(3-fluorophenyl)-N3-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)malonamide. This synthetic pathway emphasizes the strategic combination of various molecular fragments to enhance inhibitory potency against the c-KIT T670I mutant.
The synthesis process likely employs automated reactors and purification systems to optimize yield and purity. Common reagents used include organic solvents such as dimethyl sulfoxide (DMSO), alongside catalysts and bases that facilitate substitution reactions due to the presence of reactive functional groups like fluorophenyl and pyridinyl moieties.
The molecular formula for Chmfl-kit-033 is C23H18FN5O2, with a molecular weight of 415.4 g/mol. Its IUPAC name is N-(3-fluorophenyl)-N'-[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]propanediamide. The compound features a complex structure that includes multiple aromatic rings and functional groups optimized for kinase inhibition .
Chmfl-kit-033 primarily undergoes substitution reactions due to its reactive functional groups. The presence of fluorophenyl and pyridinyl groups facilitates these reactions, allowing for modifications that can enhance its potency or selectivity.
Common reagents used in these reactions include dimethyl sulfoxide (DMSO) and various catalysts that promote substitution processes. The major product formed from these reactions is the selective inhibitor itself, which is utilized for further biological studies and pharmacological evaluations .
Chmfl-kit-033 acts by selectively inhibiting the c-KIT T670I mutant. It binds to the ATP-binding site of the c-KIT kinase, preventing its activation and disrupting signaling pathways that contribute to tumor cell proliferation and survival. This mechanism underscores its potential as a targeted therapy for GISTs driven by this specific mutation .
Chmfl-kit-033 is characterized by its solid state at room temperature with specific melting points that may vary based on purity levels.
The compound exhibits solubility in polar organic solvents such as dimethyl sulfoxide (DMSO). Its stability under physiological conditions makes it suitable for in vivo studies.
Further studies are needed to fully characterize its physical properties, including solubility profiles and stability under various conditions.
Chmfl-kit-033 has significant applications in scientific research, particularly in oncology. It serves as a research tool to study the behavior of c-KIT T670I mutants and their role in gastrointestinal stromal tumors. Its selective inhibition profile positions it as a candidate for developing targeted therapies that could potentially minimize side effects associated with less selective treatments like imatinib and sunitinib .
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: